(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine

Asymmetric hydrogenation Tetrasubstituted olefin Renin inhibitor synthesis

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine, systematically designated Josiphos SL-J212-1 (CAS 849924-41-0), is a C₁-symmetric, ferrocene-bridged chiral diphosphine ligand belonging to the Solvias Josiphos family. It features a di(2-furyl)phosphino donor at the ferrocene 2-position (SP-configuration) and a sterically demanding di-tert-butylphosphino group on the enantiomerically pure ethyl side chain (R-configuration), generating a well-defined chiral pocket upon metal coordination.

Molecular Formula C28H36FeO2P2
Molecular Weight 522.4 g/mol
Cat. No. B12061423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
Molecular FormulaC28H36FeO2P2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1
InChIKeyCVBADLBJGBTJDF-RMRYJAPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine (CAS 849924-41-0, Josiphos SL-J212-1): Procurement-Grade Chiral Diphosphine Ligand for Asymmetric Hydrogenation


(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine, systematically designated Josiphos SL-J212-1 (CAS 849924-41-0), is a C₁-symmetric, ferrocene-bridged chiral diphosphine ligand belonging to the Solvias Josiphos family [1]. It features a di(2-furyl)phosphino donor at the ferrocene 2-position (SP-configuration) and a sterically demanding di-tert-butylphosphino group on the enantiomerically pure ethyl side chain (R-configuration), generating a well-defined chiral pocket upon metal coordination . The ligand is supplied at ≥97% chemical purity with ≥99% ee by multiple authorized vendors operating under Solvias license, and has been deployed in multi-kilogram asymmetric hydrogenation campaigns for pharmaceutical intermediate manufacture [2].

Why Generic Josiphos Substitution Fails: (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine Is Not Interchangeable with Phenyl- or Alkyl-Phosphino Josiphos Analogs


Within the Josiphos family, catalytic performance is exquisitely sensitive to the electronic and steric character of both phosphine donors. The di(2-furyl)phosphino group in SL-J212-1 imparts a distinct combination of reduced σ-donicity and altered π-acidity relative to diphenylphosphino analogs (e.g., SL-J002-2), while maintaining sufficient electron density at the metal center for productive substrate activation [1]. This electronic tuning, combined with the extreme steric bulk of the di-tert-butylphosphino arm, proved critical: during a high-throughput screen of over 384 metal/ligand/solvent combinations for tetrasubstituted ene-ester hydrogenation, Rh catalysts bearing ubiquitous ligand families including BINAP and DuPhos gave zero conversion, and only the Ru/SL-J212-1 combination delivered both high enantioselectivity and preparatively useful conversion [2]. Generic replacement with a diphenylphosphino or dicyclohexylphosphino Josiphos variant would alter the steric-electronic balance and is not guaranteed to reproduce the catalytic outcomes documented below.

Quantitative Differential Evidence for (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine: Comparator-Anchored Performance Data


Ru/SL-J212-1 Outperforms Rh-BINAP and Rh-DuPhos in Tetrasubstituted Ene-Ester Asymmetric Hydrogenation — Ligand Screen with 384 Combinations

In a high-throughput microscale screen evaluating 384 combinations of Ru, Ir, and Rh metal precursors with diverse chiral ligands for asymmetric hydrogenation of a tetrasubstituted ene-ester (substrate 4a), Rh catalysts derived from the widely used ligand families BINAP and DuPhos afforded no conversion [1]. In marked contrast, the combination of (COD)Ru(Me-allyl)₂ with Josiphos SL-J212-1 was the only system to deliver both useful conversion and high enantioselectivity, achieving >90% ee (Table 1, entry 1) [1]. Subsequent optimization demonstrated that addition of HBF₄·OEt₂ (0.9 equiv) dramatically increased conversion to 96% while maintaining 99% ee (2.7 mol% Ru, r.t., 500 psi H₂, 18 h), and the process was successfully executed on 1.89 kg scale to provide 2.3 kg of hydrogenated product in 84% isolated yield with 99% ee [1].

Asymmetric hydrogenation Tetrasubstituted olefin Renin inhibitor synthesis

Catalyst Loading Reduction to 1 mol% Without Enantioselectivity Erosion — SL-J212-1 Demonstrates Robustness Across a 15-Fold Loading Range in Renin Inhibitor Kilo-Scale Manufacturing

In an independent Merck process chemistry campaign targeting a structurally distinct renin inhibitor (compound 1), the Ru(cod)(methallyl)₂/SL-J212-1 system was again selected for the key asymmetric hydrogenation of a tetrasubstituted ene-ester (substrate 16) [1]. Initial conditions (10 mol% Ru, r.t., 500 psig H₂) delivered 98% ee with complete conversion [1]. Further optimization demonstrated that the catalyst loading could be reduced 10-fold — from 10 mol% to 1 mol% — with no effect on conversion or rate, while enantioselectivity was maintained at >98.5% ee [1]. The optimized conditions (350 psi H₂, 50 °C, 1.5 mol%, 16 h) afforded the hydrogenated chiral ester 17 in 85% isolated yield with >98.5% ee, and the final API was obtained with >99.9% ee [1]. This contrasts with the first-generation conditions in the MK-1597 campaign, where catalyst loading could only be reduced to 2.7 mol% before conversion suffered [2].

Catalyst loading optimization Process robustness Kilo-scale hydrogenation

(SL-J212-1)Fe(CH₂SiMe₃)₂ Exhibits Superior Activity Among Isolated Iron Dialkyl Precatalysts — Comparative Study of Bis(phosphine) Iron Complexes for Alkene Hydrogenation

A systematic study evaluating the hydrogenation activity of a family of isolated bis(phosphine) iron dialkyl complexes reported that the Josiphos-containing complex (SL-J212-1)Fe(CH₂SiMe₃)₂ proved more active than all other isolated iron dialkyl precatalysts tested [1]. The enhanced activity was mechanistically attributed to the larger six-membered chelate ring formed by the Josiphos backbone, which reduces the coordination affinity of the phosphine for the iron center and facilitates metal particle formation upon activation with H₂ [1]. Notably, the study employed high-throughput experimentation to identify this iron–phosphine combination from a broader screening set, making the activity ranking a direct experimental comparison rather than an inference [1].

Iron catalysis Non-precious metal Alkene hydrogenation

Di(2-furyl)phosphino Donor Imparts Differentiated Electronic Properties from Diphenylphosphino Analogs — Ligand Architecture Rationale Supported by Industrial Selection Across Two Independent Campaigns

Among Josiphos ligands, the di(2-furyl)phosphino group (SL-J212-1) is electronically differentiated from the more common diphenylphosphino variant (SL-J002-2) and dicyclohexylphosphino variant (SL-J004-1) [1]. The furyl substituents are less electron-donating than phenyl groups due to the electron-withdrawing inductive effect of the ring oxygen, resulting in a less σ-basic and potentially more π-acidic phosphine donor [1]. This electronic modulation is critical in proton-promoted hydrogenation manifolds where over-stabilization of cationic Ru–hydride intermediates can suppress catalytic turnover. SL-J212-1 was independently selected as the optimal ligand in two separate Merck process chemistry campaigns targeting structurally distinct renin inhibitor candidates (MK-1597 and compound 1), despite the availability of the full Solvias Josiphos library for screening [2][3]. The SL-J212-1 ligand was also specified in the corresponding patent (WO 2010/011584 A2) for the manufacturing process [4].

Phosphine electronics Furyl substituent effects Ligand design

Supplied Enantiopurity ≥99% ee — Commercial Specification Exceeds Typical Research-Grade Chiral Ligand Benchmarks and Is Verified Against Patented Process Requirements

Commercially sourced SL-J212-1 (CAS 849924-41-0) is supplied with a certified enantiomeric excess of ≥99% ee and chemical purity of ≥97% (HPLC) [1]. This specification is consistent with the enantiopurity requirements of the patented manufacturing process (WO 2010/011584 A2), which specifies the use of '(R)-(S)-SL-J212-1' as the ligand of defined absolute configuration [2]. The Merck process chemistry publications further document that the final API enantiopurity (>99.9% ee) was contingent on high ligand enantiopurity, as erosion at the ligand level would propagate through the hydrogenation–epimerization sequence [3]. In contrast, many research-grade chiral ligands are supplied at ≥95% ee or with unspecified enantiopurity, which can introduce a confounding variable in asymmetric methodology development.

Ligand enantiopurity Quality specification Procurement-grade material

Procurement-Relevant Application Scenarios for (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine: Where the Quantitative Evidence Supports Prioritization


Asymmetric Hydrogenation of Tetrasubstituted, Nitrogen-Containing Olefins in Pharmaceutical Intermediate Manufacture

SL-J212-1 is the ligand of choice for Ru-catalyzed asymmetric hydrogenation of tetrasubstituted ene-esters bearing Lewis-basic nitrogen heterocycles (pyridines, piperidines). The Merck process campaigns demonstrated 96–98% ee, complete conversion, and tolerance to catalyst loading as low as 1 mol% Ru on multi-kilogram scale . The requirement for stoichiometric Brønsted acid additive (HBF₄·OEt₂, 0.9–1.2 equiv) to protonate the substrate heterocycle and prevent catalyst poisoning is a defining operational feature of this ligand–substrate pairing . Procurement teams developing routes to chiral piperidine or pyridine-containing building blocks should evaluate SL-J212-1 as a first-line screening candidate.

Iron-Catalyzed Asymmetric Hydrogenation Development Leveraging the SL-J212-1 Ferrocenyl Scaffold

The demonstrated superior activity of (SL-J212-1)Fe(CH₂SiMe₃)₂ over other isolated iron dialkyl precatalysts positions this ligand as a lead candidate for research programs targeting sustainable, non-precious-metal asymmetric hydrogenation . The six-membered chelate geometry unique to the Josiphos backbone reduces phosphine coordination affinity to iron, facilitating formation of the active heterogeneous iron catalyst under H₂ . Research groups and CDMOs evaluating iron-catalyzed hydrogenation methodologies should include SL-J212-1 in initial screening sets, as its activity ranking has been experimentally established against a panel of comparator ligands rather than assumed from precedent .

Process Chemistry Route Scouting for Renin Inhibitor and Related Aspartyl Protease Inhibitor APIs

SL-J212-1 has been validated in two independent, published manufacturing routes for structurally distinct renin inhibitor candidates (MK-1597/ACT-178882 and compound 1) at Merck . The ligand is specified in the corresponding process patent (WO 2010/011584 A2) . For contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups developing synthetic routes to renin inhibitors or related aspartyl protease inhibitor scaffolds containing a chiral piperidine core, SL-J212-1 offers the advantage of established precedent — the hydrogenation conditions, additive requirements, workup protocols (charcoal treatment for Ru removal), and epimerization downstream chemistry are fully disclosed in the primary literature and patent record .

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